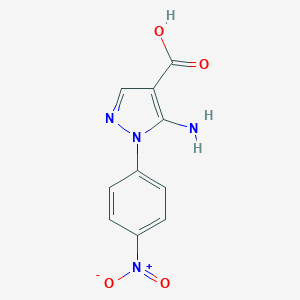

5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >37.2 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-1-(4-nitrophenyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O4/c11-9-8(10(15)16)5-12-13(9)6-1-3-7(4-2-6)14(17)18/h1-5H,11H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYCAWFGQCSWAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=C(C=N2)C(=O)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369444 | |

| Record name | 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26731506 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

16459-38-4 | |

| Record name | 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid

Abstract

This technical guide provides a comprehensive and scientifically grounded pathway for the synthesis of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The described methodology is a robust two-step process commencing with the cyclocondensation of (4-nitrophenyl)hydrazine with ethyl 2-cyano-3-ethoxyacrylate to form the corresponding ethyl ester intermediate, followed by a saponification reaction to yield the target carboxylic acid. This document is intended for an audience of researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and data presentation to ensure reproducibility and a thorough understanding of the synthetic pathway.

Introduction and Strategic Overview

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, antiviral, and kinase inhibitory properties.[1][2] The title compound, this compound, incorporates the key pharmacophoric elements of the 5-aminopyrazole core, further functionalized with a 4-nitrophenyl group at the N1 position, which can serve as a handle for further chemical modification or as a key interaction moiety in biological targets.

The synthetic strategy outlined herein is designed for efficiency and reliability, proceeding through a stable and readily purifiable ester intermediate. This approach offers superior control over the final carboxylic acid functionalization compared to a direct synthesis.

The overall synthetic workflow is depicted below:

Figure 1: Overall Synthetic Workflow. This diagram illustrates the two major stages of the synthesis: the formation of the pyrazole ethyl ester intermediate and its subsequent hydrolysis to the final carboxylic acid product.

Mechanistic Considerations and Rationale

The cornerstone of this synthesis is the formation of the pyrazole ring, a classic example of nucleophilic addition and subsequent cyclization. The reaction of a hydrazine with a β-alkoxyacrylonitrile derivative is a well-established and versatile method for constructing 5-aminopyrazoles.[3][4]

The proposed mechanism is as follows:

Figure 2: Proposed Reaction Mechanism for Pyrazole Formation. The reaction proceeds via a conjugate addition followed by an intramolecular cyclization and tautomerization to yield the aromatic pyrazole ring.

Causality behind Experimental Choices:

-

Solvent: Ethanol is an excellent choice for the cyclocondensation reaction. It readily dissolves the starting materials and its boiling point provides a suitable temperature for the reaction to proceed at a reasonable rate without significant decomposition.

-

Reaction Conditions: Refluxing the mixture ensures that the activation energy for both the initial Michael addition and the subsequent cyclization is overcome, driving the reaction to completion.

-

Hydrolysis: Saponification using sodium hydroxide is a standard and highly effective method for converting esters to carboxylic acids.[3] The reaction is typically irreversible due to the formation of the resonance-stabilized carboxylate salt. Subsequent acidification with a strong acid, such as hydrochloric acid, is necessary to protonate the carboxylate and precipitate the final carboxylic acid product.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. (4-Nitrophenyl)hydrazine is toxic and should be handled with care.

Part 1: Synthesis of Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| (4-Nitrophenyl)hydrazine | 153.14 | 1.53 g | 10.0 |

| Ethyl 2-cyano-3-ethoxyacrylate | 169.18 | 1.78 g | 10.5 |

| Absolute Ethanol | 46.07 | 50 mL | - |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (4-nitrophenyl)hydrazine (1.53 g, 10.0 mmol) and absolute ethanol (50 mL).

-

Stir the mixture to achieve a suspension.

-

Add ethyl 2-cyano-3-ethoxyacrylate (1.78 g, 10.5 mmol) to the flask. A slight excess is used to ensure the complete consumption of the hydrazine.

-

Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).

-

After refluxing for 4-6 hours, or until TLC analysis indicates the disappearance of the starting hydrazine, remove the heat source and allow the mixture to cool to room temperature.

-

Upon cooling, a solid product is expected to precipitate. If necessary, cool the flask in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol (2 x 10 mL).

-

Dry the product under vacuum to yield ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate as a solid. The product can be further purified by recrystallization from ethanol if required.

Part 2: Synthesis of this compound

| Reagent/Solvent | Concentration | Quantity | Moles (mmol) |

| Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate | - | 2.76 g | 10.0 |

| Sodium Hydroxide (NaOH) | 2 M (aq) | 20 mL | 40.0 |

| Hydrochloric Acid (HCl) | 2 M (aq) | ~25 mL | As needed |

Procedure:

-

In a 100 mL round-bottom flask, suspend the ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate (2.76 g, 10.0 mmol) in 2 M aqueous sodium hydroxide (20 mL).

-

Heat the mixture to 80-90 °C with stirring. The suspension should gradually dissolve as the hydrolysis proceeds.

-

Maintain the temperature and continue stirring for 2-4 hours. Monitor the reaction by TLC until the starting ester is no longer detectable.

-

After the reaction is complete, cool the solution to room temperature and then further in an ice bath.

-

While stirring vigorously, slowly add 2 M hydrochloric acid dropwise to the cold solution. The target carboxylic acid will precipitate as the solution becomes acidic.

-

Continue adding HCl until the pH of the solution is approximately 1-2 (check with pH paper).

-

Collect the precipitated solid by vacuum filtration.

-

Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

-

Dry the product under vacuum at 50-60 °C to a constant weight to obtain the final product, this compound.

Data Presentation and Characterization

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.

Expected Characterization Data for the Intermediate (Ester):

-

Appearance: Yellow to orange solid.

-

Melting Point: Literature values for analogous compounds suggest a melting point in the range of 150-200 °C.

-

FT-IR (KBr, cm⁻¹): Key peaks expected around 3450-3300 (N-H stretching of amine), 2210 (C≡N, if starting from a nitrile precursor, though this group is consumed), 1700-1680 (C=O stretching of ester), 1620 (N-H bending), 1590 & 1340 (NO₂ stretching).[5]

-

¹H NMR (DMSO-d₆, δ ppm): Expected signals for the aromatic protons of the nitrophenyl group (two doublets, ~8.2 and ~7.8 ppm), a broad singlet for the amino protons (~6.5-7.5 ppm), a quartet for the ethyl ester CH₂ (~4.2 ppm), and a triplet for the ethyl ester CH₃ (~1.3 ppm).

Expected Characterization Data for the Final Product (Acid):

-

Appearance: Solid, likely pale yellow.

-

Melting Point: Expected to be higher than the ester intermediate due to hydrogen bonding.

-

FT-IR (KBr, cm⁻¹): Broad O-H stretch from the carboxylic acid (~3300-2500 cm⁻¹), C=O stretch of the carboxylic acid (~1680 cm⁻¹), along with the characteristic peaks for the amino and nitro groups as seen in the ester.

-

¹H NMR (DMSO-d₆, δ ppm): Similar aromatic and amino proton signals as the ester, with the disappearance of the ethyl group signals and the appearance of a very broad singlet for the carboxylic acid proton (>12 ppm).

-

¹³C NMR: Will confirm the number of unique carbon environments.

-

Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the calculated mass of the product (C₁₀H₈N₄O₄, M.W. = 248.19 g/mol ).

Conclusion

The synthetic pathway detailed in this guide represents a reliable and well-precedented method for the preparation of this compound. By proceeding through a stable ethyl ester intermediate, this two-step process allows for high purity of the final product. The provided protocols and mechanistic insights are intended to empower researchers to successfully synthesize this valuable heterocyclic building block for applications in drug discovery and development.

References

-

Zia-ur-Rehman, M., Elsegood, M. R. J., Akbar, N., & Saleem, R. S. Z. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1312–o1313. [Link]

- Google Patents. (n.d.). EP1067121A2 - 5-Aminopyrazole-4-carboxylate derivative and process for preparing the same.

-

The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Retrieved from [Link]

-

Al-Zahrani, F. A. M., & El-Shehry, M. F. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 178–214. [Link]

-

Longdom Publishing. (2024). A simple and efficient multicomponent synthesis of novel pyrazole, N-aminopyridine and pyrazolo[3,4-b]pyridine derivatives. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis of 4-Cyano Pyrazole, 5- Aminopyrazole Derivatives and the Deamination of 5. Retrieved from [Link]

-

Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]

Sources

- 1. Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. EP1067121A2 - 5-Aminopyrazole-4-carboxylate derivative and process for preparing the same - Google Patents [patents.google.com]

- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its unique structural features allow for versatile interactions with biological targets, making it a privileged scaffold in the design of novel therapeutic agents.[3][4] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[5] The physicochemical properties of these compounds, such as solubility, acidity (pKa), and lipophilicity (logP), are critical determinants of their pharmacokinetic and pharmacodynamic profiles, influencing absorption, distribution, metabolism, excretion, and ultimately, therapeutic efficacy. This guide focuses on a specific derivative, 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid, providing a comprehensive overview of its anticipated physicochemical properties and detailed protocols for their experimental determination. While specific experimental data for this exact molecule is limited in publicly available literature, this guide will draw upon data from closely related analogs to provide a robust predictive framework.

Molecular Structure and Basic Properties

The foundational step in characterizing any chemical entity is to understand its structure and fundamental properties.

Structure:

Caption: Chemical structure of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₄O₄ | - |

| Molecular Weight | 248.19 g/mol | - |

| Appearance | Expected to be a solid | - |

Synthesis of the Core Scaffold

Illustrative Synthetic Pathway:

Caption: A plausible synthetic route to the target compound.

Key Physicochemical Properties and Their Determination

The following sections detail the critical physicochemical properties of this compound, providing expected values based on analogs and comprehensive experimental protocols.

Melting Point

The melting point is a fundamental physical property that provides an indication of purity.

Expected Value: Based on related compounds such as 5-amino-1-(4-methylphenyl)pyrazole-4-carboxylic acid (180-187 °C) and 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid (183-188 °C with decomposition), the melting point is anticipated to be in a similar range, though the presence of the nitro group may influence this.[6][7]

Experimental Protocol for Melting Point Determination:

Caption: A simple workflow for qualitative solubility assessment.

Acid Dissociation Constant (pKa)

The pKa value is a measure of the acidity of a compound and is critical for predicting its ionization state at different pH values. This compound has two primary ionizable groups: the carboxylic acid (acidic) and the amino group (basic).

Expected pKa Values:

-

Carboxylic Acid: The pKa is expected to be in the range of 3-5, typical for aromatic carboxylic acids.

-

Amino Group: The pKa of the conjugate acid of the amino group is expected to be in the range of 2-4.

Experimental Protocol for pKa Determination by Potentiometric Titration:

Caption: Workflow for pKa determination using potentiometric titration.

LogP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall drug-like properties.

Expected LogP Value: The presence of polar functional groups (carboxylic acid, amino, nitro) will likely result in a relatively low positive or even a negative logP value, indicating a degree of hydrophilicity.

Experimental Protocol for LogP Determination by Shake-Flask Method:

Caption: The shake-flask method for LogP determination.

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and confirmation of the synthesized compound.

Expected Spectral Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the nitrophenyl ring, the pyrazole ring proton, and exchangeable protons for the amino and carboxylic acid groups. The chemical shifts will be influenced by the electron-withdrawing nature of the nitro group and the pyrazole ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for all ten carbon atoms in the molecule, with the chemical shifts providing information about their electronic environment.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching (amino group), O-H stretching (carboxylic acid), C=O stretching (carboxylic acid), N-O stretching (nitro group), and various C=C and C=N stretching vibrations of the aromatic rings.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Conclusion

This compound is a compound of significant interest for drug discovery and development due to its privileged pyrazole scaffold. While specific experimental data for this molecule is not extensively documented, this guide provides a comprehensive framework for its physicochemical characterization based on the properties of closely related analogs and established analytical methodologies. The detailed protocols outlined herein offer a clear path for researchers to experimentally determine the melting point, solubility, pKa, and logP, as well as to obtain the necessary spectroscopic data for full structural confirmation. A thorough understanding of these physicochemical properties is paramount for the rational design and development of new pyrazole-based therapeutic agents.

References

- Future Medicinal Chemistry. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.

- Chem-Impex. 5-Amino-1-(4-methylphenyl)pyrazole-4-carboxylic acid.

- ResearchGate. (PDF)

- PubMed Central. Pyrazole: an emerging privileged scaffold in drug discovery.

- MDPI.

- PubMed Central.

- ResearchGate. (PDF) 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile.

- NIH. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole.

- The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.

- Frontiers.

- SpectraBase. 5-amino-1-phenylpyrazole-4-carboxamide - Optional[FTIR] - Spectrum.

- Solubility of Things. 5-amino-1-phenylpyrazole-4-carboxamide.

- SpectraBase. 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid - Optional[MS (GC)] - Spectrum.

- SpectraBase. 5-amino-1-phenylpyrazole-4-carboxamide - Optional[13C NMR] - Spectrum.

- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232).

- SpectraBase. 5-Amino-1-(m-nitrophenyl)-4-phenylpyrazole - Optional[1H NMR] - Spectrum.

- The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra.

- The NIST WebBook. 5-Amino-4-cyano-1-phenylpyrazole.

- The NIST WebBook.

- PubChem.

- MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid.

- Enamine. Determining pKa.

- ResearchGate. pKa determination by 1H NMR spectroscopy - An old methodology revisited.

- MDPI. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry.

- R. Williams. pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8.

- ChemRxiv. From Canonical to Unique: Extension of A Lipophilicity Scale of Amino Acids to Non-Standard Residues.

- PubMed. 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid.

- NIH. 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid.

- Sigma-Aldrich. 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid 97 51649-80-0.

- Tradeindia. 5-amino-1-phenyl-1h-pyrazole-4-carboxylic Acid - Cas No: 51649-80-0.

- CymitQuimica. 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid.

- ResearchGate. 5Amino1-phenyl-1 H -pyrazole-4-carboxylic acid | Request PDF.

- 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid.

- Guidechem. 5-amino-1-(4-carboxy-phenyl)-1h-pyrazole-4-carboxylic acid.

- BLDpharm. 957505-47-4|5-Amino-1-(4-carboxyphenyl)-1H-pyrazole-4-carboxylic acid.

- Chem-Impex. 5-Amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid.

- ResearchGate. (PDF) 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid.

- The Royal Society of Chemistry.

Sources

- 1. rsc.org [rsc.org]

- 2. hmdb.ca [hmdb.ca]

- 3. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]

- 4. spectrabase.com [spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid 97 51649-80-0 [sigmaaldrich.com]

5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid crystal structure analysis

An In-Depth Technical Guide to the Crystal Structure Analysis of 5-Amino-1-Aryl-1H-Pyrazole-4-Carboxylic Acids

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a vast range of biological activities including anti-inflammatory, anticancer, and antimicrobial properties. The precise three-dimensional arrangement of atoms within these molecules, dictated by their crystal structure, is fundamental to understanding their structure-activity relationships (SAR) and rationally designing next-generation therapeutics. This guide provides a comprehensive, field-proven methodology for the crystal structure analysis of 5-amino-1-aryl-1H-pyrazole-4-carboxylic acids, a class of compounds with significant therapeutic potential. While a published structure for 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid is not available, this guide will utilize the detailed crystallographic data of its parent compound, 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid , as a primary exemplar.[1] This allows for a rigorous exploration of the experimental workflow, data interpretation, and supramolecular analysis applicable to the entire class of molecules.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a privileged scaffold in drug discovery, valued for its metabolic stability and versatile synthetic accessibility.[2] The specific substitution pattern of a 5-amino group, a C4-carboxylic acid, and an N1-aryl substituent creates a molecule with a rich array of hydrogen bond donors and acceptors. These features are critical for molecular recognition and binding to biological targets, such as enzyme active sites.

The addition of a nitro group to the phenyl ring, as in the titular compound, is a common strategy in medicinal chemistry to modulate electronic properties, potentially enhancing binding affinity or altering the metabolic profile. Understanding how such a modification influences the solid-state conformation and intermolecular interactions is paramount for drug design. Crystal structure analysis is the definitive method for obtaining this information.

Experimental Workflow: From Synthesis to Structure

The journey from a powdered compound to a fully refined crystal structure is a multi-step process that demands precision and a clear understanding of the underlying principles.

Synthesis and Crystallization

A robust synthesis is the prerequisite for obtaining high-quality single crystals. The synthesis of the exemplar compound, 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, provides a reliable and adaptable protocol.

Experimental Protocol: Synthesis

-

Saponification: A mixture of the starting material, ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (10.0 mmol), potassium hydroxide (20.0 mmol), and ethanol (25 ml) is refluxed for two hours.[3] The ethyl ester is hydrolyzed to the corresponding carboxylic acid.

-

Acidification: After cooling, the reaction mixture is diluted with water and acidified with dilute hydrochloric acid to a pH of approximately 4-5. This protonates the carboxylate, causing the product to precipitate.

-

Isolation: The resulting solid is collected by filtration, washed with water to remove inorganic salts, and dried.

-

Recrystallization (Crystal Growth): High-purity single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution. For many pyrazole carboxylic acids, solvents like ethyl acetate or ethanol are effective.[4] A suitable crystal is selected under a polarizing microscope for mounting.[5]

Causality Behind Experimental Choices:

-

Refluxing: Provides the necessary thermal energy to overcome the activation barrier of the ester hydrolysis reaction.

-

Acidification: The product is soluble in its anionic (carboxylate) form. Acidification neutralizes the charge, drastically reducing its aqueous solubility and forcing precipitation.

-

Slow Evaporation: This is a critical step. Rapid precipitation traps solvent and impurities, leading to poorly ordered or polycrystalline material. Slow, controlled evaporation allows molecules to deposit onto the growing crystal lattice in the most energetically favorable orientation, resulting in a single, high-quality crystal.

Workflow Diagram: Synthesis and Crystallization

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies | MDPI [mdpi.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid

This document serves as an in-depth technical guide for researchers, scientists, and professionals in drug development on the spectroscopic characterization of the novel compound, 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid. While direct experimental data for this specific molecule is not widely published, this guide provides a robust framework for its analysis based on established principles of spectroscopy and data from analogous structures. We will explore the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed, field-proven protocols for data acquisition and interpretation.

Introduction: The Significance of Spectroscopic Analysis

The structural elucidation of a novel chemical entity is a cornerstone of chemical and pharmaceutical research. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering insights into the connectivity of atoms, the nature of functional groups, and the overall molecular weight. For a compound like this compound, a multi-faceted spectroscopic approach is essential to confirm its identity and purity, which are critical prerequisites for any subsequent biological or material science applications. The pyrazole core is a well-known scaffold in medicinal chemistry, and understanding the precise structural features of its derivatives is paramount for structure-activity relationship (SAR) studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the chemical environment, connectivity, and stereochemistry of the constituent atoms.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit distinct signals corresponding to the different types of protons in the molecule. The choice of DMSO-d₆ as a solvent is strategic; its ability to dissolve a wide range of organic compounds and its high boiling point make it suitable for many analytical applications. The acidic proton of the carboxylic acid and the amine protons are more likely to be observed in this solvent due to its hydrogen bond accepting nature.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 - 13.0 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is expected to be highly deshielded and will appear as a broad signal that can exchange with D₂O. |

| ~8.30 | Doublet | 2H | H-3', H-5' (aromatic) | These protons are ortho to the electron-withdrawing nitro group, leading to significant deshielding. They will appear as a doublet due to coupling with H-2' and H-6'. |

| ~7.90 | Doublet | 2H | H-2', H-6' (aromatic) | These protons are meta to the nitro group and will be less deshielded than H-3' and H-5'. They will appear as a doublet due to coupling with H-3' and H-5'. |

| ~7.80 | Singlet | 1H | H-3 (pyrazole) | The lone proton on the pyrazole ring is in an electron-deficient environment and is expected to appear as a sharp singlet. |

| ~6.50 - 7.50 | Broad Singlet | 2H | -NH₂ | The protons of the primary amine will appear as a broad signal. Its chemical shift can be variable and is dependent on concentration and temperature. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling to simplify the signals to singlets.

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165.0 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~150.0 | C-5 (pyrazole) | This carbon is attached to the amino group and is part of the heterocyclic ring. |

| ~147.0 | C-4' (aromatic) | The carbon atom bearing the nitro group is significantly deshielded. |

| ~143.0 | C-1' (aromatic) | The ipso-carbon of the phenyl ring attached to the pyrazole nitrogen. |

| ~138.0 | C-3 (pyrazole) | The carbon atom bearing the single proton in the pyrazole ring. |

| ~125.0 | C-3', C-5' (aromatic) | Aromatic carbons ortho to the nitro group. |

| ~124.0 | C-2', C-6' (aromatic) | Aromatic carbons meta to the nitro group. |

| ~95.0 | C-4 (pyrazole) | The carbon atom attached to the carboxylic acid group. |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for NMR analysis ensures reproducibility and accuracy.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the synthesized compound.

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum using proton decoupling. A larger number of scans will be required due to the lower sensitivity of the ¹³C nucleus.

-

(Optional but Recommended) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly attached protons and carbons.

-

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching, bending).

Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by several key absorption bands.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group Assignment |

| 3400 - 3300 | Medium | N-H Stretch | Primary Amine (-NH₂) |

| 3300 - 2500 | Strong, Broad | O-H Stretch | Carboxylic Acid (-COOH) |

| ~1700 | Strong | C=O Stretch | Carboxylic Acid (-COOH) |

| ~1620 | Medium | N-H Bend | Primary Amine (-NH₂) |

| 1590, 1480 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1520, 1340 | Strong | N-O Asymmetric & Symmetric Stretch | Nitro Group (-NO₂) |

| ~1250 | Medium | C-N Stretch | Aryl-N (pyrazole) |

The broadness of the O-H stretch from the carboxylic acid is a classic diagnostic feature, often spanning a wide range of the spectrum.[1]

Experimental Protocol for IR Data Acquisition

For a solid sample, the Attenuated Total Reflectance (ATR) technique is a modern and convenient method.

-

Sample Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrument Setup:

-

Run a background scan with the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

-

-

Data Acquisition:

-

Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

-

Caption: Workflow for ATR-IR Spectroscopic Analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and can offer structural information through the analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the elemental composition of the molecule.

Predicted Mass Spectrum

Using an ionization technique like Electrospray Ionization (ESI), which is well-suited for polar, non-volatile compounds, we can expect to observe the protonated molecule.

Table 4: Predicted Mass Spectrometry Data (ESI-HRMS)

| Ion | Predicted m/z (Monoisotopic) | Rationale |

| [M+H]⁺ | 263.0673 | The protonated molecular ion. Calculated for C₁₀H₉N₄O₄⁺. |

| [M-H]⁻ | 261.0527 | The deprotonated molecular ion in negative ion mode. Calculated for C₁₀H₇N₄O₄⁻. |

| [M+Na]⁺ | 285.0492 | A common adduct observed in ESI-MS. Calculated for C₁₀H₈N₄O₄Na⁺. |

The molecular formula of this compound is C₁₀H₈N₄O₄, with a monoisotopic mass of 262.0595 Da. An HRMS measurement that matches the calculated mass to within 5 ppm would provide strong evidence for the proposed elemental composition.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of ~1-10 µg/mL in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode). The addition of a small amount of acid or base can enhance ionization.

-

-

Instrument Setup:

-

Use an ESI source coupled to a high-resolution mass analyzer (e.g., TOF, Orbitrap).

-

Calibrate the instrument using a known standard to ensure high mass accuracy.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

-

If fragmentation data is desired, perform MS/MS experiments by selecting the parent ion of interest and subjecting it to collision-induced dissociation (CID).

-

Caption: Workflow for ESI-HRMS Analysis.

Conclusion: A Unified Approach to Structural Verification

The comprehensive spectroscopic analysis of this compound requires a synergistic application of NMR, IR, and Mass Spectrometry. While this guide provides a predictive framework, the acquisition of actual experimental data following the detailed protocols is the definitive step for structural confirmation. Each technique provides a unique and complementary piece of the structural puzzle. The convergence of data from all three methods—the proton and carbon framework from NMR, the characteristic functional groups from IR, and the precise molecular weight and elemental composition from HRMS—constitutes a rigorous and trustworthy validation of the molecule's identity. This level of analytical rigor is the standard in modern chemical research and is indispensable for the advancement of drug discovery and development.

References

-

Zia-Ur-Rehman, M., Elsegood, M. R. J., Akbar, N., & Saleem, R. S. Z. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1312–o1313. [Link]

-

Jiang, Q.-H., He, Q., Zhang, J.-Q., Yang, Y., & Wan, R. (2012). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(1), o142. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

Sources

Starting materials for 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid synthesis

An In-depth Technical Guide on the Core Starting Materials for the Synthesis of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid

Introduction

This compound is a heterocyclic compound featuring a pyrazole core, a key scaffold in medicinal chemistry and materials science. Pyrazole derivatives are known for a wide spectrum of biological activities, and the specific functional groups on this target molecule—an amino group, a carboxylic acid, and a nitrophenyl substituent—make it a versatile building block for the synthesis of more complex pharmaceutical agents and functional dyes. This guide provides a detailed examination of the primary synthetic route to this compound, focusing on the selection, preparation, and reaction of the core starting materials. The narrative is structured to explain the chemical logic behind the chosen pathway, ensuring a deep understanding for researchers and drug development professionals.

Retrosynthetic Analysis and Strategy

The most efficient and common approach to constructing the pyrazole ring is through the cyclocondensation of a hydrazine derivative with a 1,3-dielectrophilic component.[1][2] For our target molecule, this logic leads to a strategic disconnection that identifies two primary starting materials.

The C-N bond of the pyrazole ring and the N-N bond are disconnected. This retrosynthetic analysis reveals that the 1-(4-nitrophenyl) group and one of the ring nitrogens can be sourced from 4-nitrophenylhydrazine . The remaining atoms of the pyrazole ring, along with the amino and carboxylic acid precursor groups, must come from a three-carbon synthon. An ideal candidate for this role is ethyl 2-cyano-3-ethoxyacrylate , which provides the necessary functionality for an efficient cyclization and subsequent conversion to the final product.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis and Profile of Key Starting Materials

The success of the overall synthesis hinges on the quality and reactivity of the two primary starting materials.

Preparation of 4-Nitrophenylhydrazine

4-Nitrophenylhydrazine is not always readily available in high purity and is often prepared from 4-nitroaniline. The synthesis is a classic two-step process involving diazotization followed by reduction.

Mechanism:

-

Diazotization: 4-nitroaniline is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at a low temperature (0-5 °C). This converts the primary amino group into a diazonium salt. The low temperature is critical to prevent the unstable diazonium salt from decomposing.

-

Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. A common and effective reducing agent for this transformation is stannous chloride (SnCl₂) in concentrated HCl.[3] The stannous chloride reduces the diazonium group to a hydrazine, yielding 4-nitrophenylhydrazine, typically as its hydrochloride salt.

Caption: Synthesis pathway for 4-nitrophenylhydrazine.

Experimental Protocol: Synthesis of 4-Nitrophenylhydrazine Hydrochloride [3]

-

Dissolve 4-nitroaniline in concentrated hydrochloric acid and cool the mixture to 0 °C in an ice-salt bath.

-

Slowly add an aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. Stir for 1 hour.

-

In a separate flask, prepare a solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid and cool it to 0 °C.

-

Slowly add the cold stannous chloride solution to the diazonium salt mixture. A yellow-orange precipitate should form.

-

Continue stirring at 0 °C for 2 hours.

-

Collect the precipitate by filtration and wash thoroughly with ice-cold water until the filtrate is neutral.

-

Dry the product under vacuum to yield 4-nitrophenylhydrazine hydrochloride.

| Reagent | Molar Eq. | Purpose | Key Parameters |

| 4-Nitroaniline | 1.0 | Precursor | --- |

| Sodium Nitrite | ~1.0 | Diazotizing agent | Added as cold aq. solution |

| Conc. HCl | Solvent/Acid | Forms diazonium salt | Maintain low temperature |

| Stannous Chloride | ~2.0 | Reducing agent | Added as cold acidic solution |

Profile of Ethyl 2-cyano-3-ethoxyacrylate

This is a key three-carbon building block that serves as the 1,3-dielectrophile equivalent. It is a commercially available reagent, making it a convenient starting material.[4][5]

Properties: Its structure is primed for reaction with nucleophiles like hydrazine. The molecule contains:

-

An electron-withdrawing nitrile group (-CN).

-

An electron-withdrawing ester group (-COOEt).

-

A good leaving group (ethoxy, -OEt) at the 3-position. These features make the double bond highly electrophilic and susceptible to nucleophilic attack.

| Property | Value | Source |

| CAS Number | 94-05-3 | [4] |

| Molecular Formula | C₈H₁₁NO₃ | [5] |

| Molecular Weight | 169.18 g/mol | [4] |

| Boiling Point | 190-191 °C / 30 mmHg | [4] |

| Appearance | White to light yellow crystalline solid | --- |

Core Synthesis: Cyclocondensation and Hydrolysis

The assembly of the final product from the prepared starting materials involves two primary steps: the formation of the pyrazole ring and the hydrolysis of the nitrile group.

Step 1: Cyclocondensation to form 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile

This step is the key ring-forming reaction. The more nucleophilic nitrogen of 4-nitrophenylhydrazine attacks the electrophilic β-carbon of the acrylate, leading to the displacement of the ethoxy group. This is followed by an intramolecular cyclization where the other nitrogen atom attacks the nitrile carbon, forming the stable 5-membered aromatic pyrazole ring.[6]

Experimental Protocol:

-

Suspend 4-nitrophenylhydrazine hydrochloride in a suitable solvent, such as ethanol or acetic acid.

-

Add a base (e.g., sodium acetate) if starting from the hydrochloride salt to liberate the free hydrazine.

-

Add ethyl 2-cyano-3-ethoxyacrylate to the mixture.

-

Heat the reaction mixture under reflux for several hours until TLC analysis indicates the consumption of starting materials.

-

Cool the reaction mixture. The product, 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile, often precipitates from the solution.

-

Collect the solid product by filtration, wash with a cold solvent, and dry.

Caption: Experimental workflow for the pyrazole core synthesis.

Step 2: Hydrolysis of the Nitrile to Carboxylic Acid

The final step is the conversion of the cyano group (-CN) on the pyrazole ring to a carboxylic acid group (-COOH). This is a standard hydrolysis reaction that can be performed under either acidic or basic conditions.[7][8]

Mechanism (Acid-Catalyzed): The nitrile nitrogen is protonated by the acid, making the carbon atom more electrophilic. A water molecule then attacks this carbon. A series of proton transfers and tautomerization steps first yields an amide intermediate, which is then further hydrolyzed under the reaction conditions to the final carboxylic acid and an ammonium ion.[9][10]

Experimental Protocol (Acid Hydrolysis):

-

Suspend the 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile intermediate in an aqueous acid solution (e.g., 50% sulfuric acid or concentrated hydrochloric acid).

-

Heat the mixture under reflux for an extended period until the reaction is complete.

-

Cool the mixture in an ice bath. The carboxylic acid product will precipitate.

-

Collect the solid by filtration, wash with cold water to remove residual acid, and dry.

-

Recrystallization from a suitable solvent like ethanol can be performed for further purification.

| Reaction Stage | Conditions | Purpose |

| Hydrolysis | Conc. H₂SO₄ or HCl, Heat | Convert -CN to -COOH |

| Work-up | Cooling, Filtration | Isolate the solid product |

| Purification | Recrystallization | Obtain high-purity final product |

Conclusion

The synthesis of this compound is a robust and well-established process rooted in fundamental heterocyclic chemistry. The strategic selection of 4-nitrophenylhydrazine and ethyl 2-cyano-3-ethoxyacrylate as the primary starting materials provides an efficient pathway to the pyrazole core. The preparation of the hydrazine component via diazotization and reduction of 4-nitroaniline is a critical preliminary step. The subsequent cyclocondensation and final nitrile hydrolysis are reliable transformations that lead to the desired product in good yield. This guide outlines the essential materials and methodologies, providing a solid foundation for researchers undertaking the synthesis of this valuable chemical intermediate.

References

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

- Zia-ur-Rehman, M., Elsegood, M. R. J., Akbar, N., & Saleem, R. S. Z. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1312–o1313.

- Al-Issa, S. A. (2013). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 18(7), 8001–8014.

-

Beilstein Journal of Organic Chemistry. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

-

YouTube. (2019). synthesis of pyrazoles. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate. Retrieved from [Link]

-

PubMed. (2020). Novel pyrazole-clubbed thiophene derivatives via Gewald synthesis as antibacterial and anti-inflammatory agents. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of pyrazolines by cyclization with hydrazine hydrate. Retrieved from [Link]

-

ResearchGate. (n.d.). (E)-Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate. Retrieved from [Link]

- Google Patents. (n.d.). CN102382011A - Preparation process of 4-nitrophenyl hydrazine hydrochloride.

-

National Center for Biotechnology Information. (n.d.). Ethyl 2-cyano-3-(4-nitrophenyl)acrylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 2-cyano-3-ethoxyacrylate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 4-nitrophenylhydrazine. Retrieved from [Link]

-

Arkivoc. (n.d.). Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). Mechanism for synthesis of 4-nitrophenylhydrazine from the diazonium salt of 4-nitroaniline. Retrieved from [Link]

- Google Patents. (n.d.). A preparing method of ethyl 2-cyano-3,3-diphenylacrylate.

-

Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]

Sources

- 1. Pyrazole synthesis [organic-chemistry.org]

- 2. youtube.com [youtube.com]

- 3. 4-Nitrophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 4. 2-氰基-3-乙氧基丙烯酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Ethyl 2-cyano-3-ethoxyacrylate | C8H11NO3 | CID 1715183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]

- 9. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

The Pharmacological Versatility of Pyrazole Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Foreword

In the landscape of medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure," consistently appearing in a multitude of clinically successful drugs. When functionalized with a carboxylic acid moiety, the resulting pyrazole carboxylic acid derivatives unlock a remarkable spectrum of biological activities. This guide provides an in-depth exploration of these activities, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation. Designed for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource, blending established knowledge with the latest research to inspire and inform the next generation of pyrazole-based therapeutics.

The Pyrazole Carboxylic Acid Core: A Launchpad for Diverse Bioactivities

The five-membered aromatic heterocycle of pyrazole, with its two adjacent nitrogen atoms, offers a unique combination of electronic properties and hydrogen bonding capabilities. The addition of a carboxylic acid group provides a critical anchor for interacting with biological targets, often through salt bridges or hydrogen bonds with key amino acid residues in enzyme active sites or receptors. This fundamental structure has been elaborated upon in countless ways, with substitutions at various positions of the pyrazole ring leading to a wide array of pharmacological effects. This guide will focus on four key areas where pyrazole carboxylic acid derivatives have shown significant promise: oncology, inflammation, infectious diseases, and virology.

Anticancer Activity: Targeting the Engines of Malignancy

Pyrazole carboxylic acid derivatives have emerged as potent anticancer agents, primarily through their ability to inhibit key enzymes involved in cancer cell proliferation, survival, and angiogenesis.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer effects of these derivatives are often attributed to the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways that are frequently dysregulated in cancer.

-

EGFR and VEGFR-2 Inhibition: The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are key tyrosine kinases in oncology.[1][2] Overactivation of EGFR can lead to uncontrolled cell growth, while VEGFR-2 is a primary driver of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[1][2] Certain fused pyrazole derivatives have demonstrated potent dual inhibitory activity against both EGFR and VEGFR-2.[2] This dual inhibition offers a powerful strategy to simultaneously halt tumor growth and cut off its blood supply.

-

Aurora Kinase Inhibition: Aurora kinases, particularly Aurora B, are essential for proper cell division.[3] Their overexpression in many cancers makes them an attractive therapeutic target. Pyrazole derivatives have been designed as inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.[3]

-

PI3K/Akt and ERK/MAPK Pathway Modulation: The PI3K/Akt and ERK/MAPK signaling pathways are critical for cell survival and proliferation. Some pyrazole derivatives have been shown to induce apoptosis in cancer cells by inhibiting these pathways.[4]

-

Induction of Apoptosis and Cell Cycle Arrest: Beyond specific enzyme inhibition, many pyrazole carboxylic acid derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest, preventing cancer cells from replicating.[4][5]

Caption: A general synthetic route to pyrazole carboxylic acid derivatives.

Step-by-step methodology:

-

Formation of the 1,3-dicarbonyl intermediate: A common starting point is the reaction of an acetophenone derivative with diethyl oxalate in the presence of a base like sodium ethoxide to form an ethyl 2,4-dioxo-4-phenylbutanoate derivative. 2[6]. Cyclization with hydrazine: The resulting 1,3-dicarbonyl intermediate is then treated with hydrazine hydrate in a suitable solvent, often with a catalytic amount of acid, to yield the pyrazole-3-carboxylate derivative. 3[6]. Further derivatization: The carboxylic acid or ester can then be converted to a variety of other functional groups, such as amides, nitriles, or ureas, to explore the SAR.

Pyrazole carboxylic acid derivatives represent a highly versatile and pharmacologically significant class of compounds. Their demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, and antiviral agents underscores their potential in drug discovery. The continued exploration of their mechanisms of action and the elucidation of detailed structure-activity relationships will undoubtedly pave the way for the development of novel therapeutics with improved potency, selectivity, and safety profiles. The synthetic accessibility and the potential for diverse functionalization make the pyrazole carboxylic acid scaffold a fertile ground for future medicinal chemistry endeavors. As our understanding of the molecular basis of diseases deepens, the rational design of pyrazole-based compounds targeting specific biological pathways holds immense promise for addressing unmet medical needs.

References

-

κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025). ResearchGate. [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025). ResearchGate. [Link]

-

Mert, S., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. European Journal of Medicinal Chemistry, 78, 86-96. [Link]

-

Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. [Link]

-

A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2015). PubMed Central. [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). PubMed Central. [Link]

-

Sharma, P. K., et al. (2015). Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 25(9), 1996-2001. [Link]

-

Stein, M., et al. (2025). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters. [Link]

-

Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2018). DergiPark. [Link]

-

Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors. (2018). MDPI. [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]

-

Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. (2025). ResearchGate. [Link]

-

Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. (2022). MDPI. [Link]

-

Carrageenan-Induced Paw Edema Model. (n.d.). Creative Bioarray. [Link]

-

New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2022). PubMed Central. [Link]

-

Synthesis and anti-inflammatory activity of some pyrazole derivatives. (2016). Semantic Scholar. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PubMed Central. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]

-

Chahal, G., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Current Medicinal Chemistry, 23(1), 39-51. [Link]

-

Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. (2015). Semantic Scholar. [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (2015). Journal of Chemical and Pharmaceutical Research. [Link]

-

Chahal, G., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Current Medicinal Chemistry, 23(1), 39-51. [Link]

-

Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR (compounds 17–27). (n.d.). ResearchGate. [Link]

-

Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer. (2021). PubMed Central. [Link]

-

Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016). PubMed Central. [Link]

-

In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry. (2021). Journal of Chemical and Pharmaceutical Research. [Link]

-

Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020). ResearchGate. [Link]

-

Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. (2015). Semantic Scholar. [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021). Ovid. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Ovid. [Link]

-

Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. (2024). Molecular Diversity. [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2023). Journal of the Indian Chemical Society. [Link]

-

A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. (2011). PubMed. [Link]

-

Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. (2022). MDPI. [Link]

-

Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. (2022). National Institutes of Health. [Link]

-

Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). National Institutes of Health. [Link]

-

Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. (2009). PubMed. [Link]

-

Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2020). Journal of Chemical Health Risks. [Link]

-

Schematic representation of MTT assay protocol. (n.d.). ResearchGate. [Link]

-

Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2019). PubMed Central. [Link]

-

Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020). Frontiers in Chemistry. [Link]

-

Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. (2025). ResearchGate. [Link]

-

Novel Dengue Virus NS2B/NS3 Protease Inhibitors. (2010). PubMed Central. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

-

Collection - Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity - ACS Medicinal Chemistry Letters. (2024). Figshare. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dergipark.org.tr [dergipark.org.tr]

An In-Depth Technical Guide to 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic Acid: Synthesis, Properties, and Applications

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages information on the closely related and well-documented analogue, 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, to infer its properties and potential synthetic routes. The document will delve into the foundational physicochemical properties, spectroscopic data, plausible synthetic methodologies, and prospective applications of this class of compounds, with a particular focus on their role as versatile building blocks in the development of novel therapeutic agents and functional materials.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The 5-aminopyrazole-4-carboxylic acid framework, in particular, serves as a versatile synthon for the construction of more complex molecular architectures with tailored biological functions. The introduction of a 4-nitrophenyl substituent at the N1 position is anticipated to modulate the electronic properties and biological activity of the parent molecule, making this compound a compound of considerable interest for further investigation.

Physicochemical and Spectroscopic Properties

Core Data

| Property | Value | Source |

| CAS Number | Not Found | N/A |

| Molecular Formula | C₁₀H₈N₄O₄ | Calculated |

| Molecular Weight | 248.19 g/mol | Calculated |

| Appearance (Predicted) | Yellowish solid | Inferred |

Note: The molecular formula and weight are calculated based on the chemical structure. The CAS number for this specific compound could not be located in the searched databases.

Predicted Spectroscopic Data

The structural elucidation of this compound can be achieved through a combination of spectroscopic techniques. The expected spectral features are outlined below:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the nitrophenyl ring, typically in the downfield region (δ 7.5-8.5 ppm). The amino group protons will likely appear as a broad singlet, and the carboxylic acid proton will be a highly deshielded singlet.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the pyrazole ring carbons, the nitrophenyl ring carbons (with the carbon attached to the nitro group being significantly downfield), and the carboxylic acid carbonyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the amino group (around 3300-3500 cm⁻¹), C=O stretching of the carboxylic acid (around 1700 cm⁻¹), and strong N-O stretching bands for the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight.

Synthesis and Reaction Mechanisms

A plausible and efficient synthetic route to this compound can be designed based on established methods for the synthesis of related pyrazole derivatives. A common and effective approach involves a multi-step synthesis starting from readily available precursors.

Proposed Synthetic Pathway

A likely synthetic strategy involves the reaction of a (4-nitrophenyl)hydrazine with a suitable three-carbon building block, followed by functional group manipulations.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate

-

To a solution of 4-nitrophenylhydrazine (1 equivalent) in ethanol, add ethyl 2-cyano-3-ethoxyacrylate (1 equivalent).

-

The reaction mixture is heated at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

-

The crude product is washed with cold ethanol and dried under vacuum to yield the pyrazole ester intermediate.

Step 2: Hydrolysis to this compound

-

The ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate from the previous step is suspended in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 equivalents).

-

The mixture is heated at reflux until the ester is completely hydrolyzed (monitored by TLC).

-

The reaction mixture is then cooled in an ice bath and acidified with a dilute mineral acid (e.g., HCl) to a pH of 3-4.

-

The precipitated carboxylic acid is collected by filtration, washed with cold water to remove inorganic salts, and dried to afford the final product.

Potential Applications in Research and Development

Derivatives of 5-aminopyrazole-4-carboxylic acid are valuable precursors in the synthesis of a variety of compounds with potential therapeutic applications.

Kinase Inhibitors in Oncology

The 5-aminopyrazole scaffold is a key component of several kinase inhibitors investigated for cancer therapy.[3] The amino and carboxylic acid functional groups provide convenient handles for derivatization to generate libraries of compounds for screening against various kinase targets. The introduction of the 4-nitrophenyl group may influence the binding affinity and selectivity of these inhibitors.

Caption: Workflow for developing kinase inhibitors.

Antimicrobial Agents

Certain pyrazole derivatives have demonstrated promising antibacterial and antifungal activities.[4] The this compound core can be functionalized to explore new antimicrobial agents with novel mechanisms of action.

Conclusion

This compound represents a molecule of significant synthetic and medicinal potential. While direct experimental data remains scarce, this guide has provided a comprehensive overview based on the well-established chemistry of its analogues. The proposed synthetic route offers a practical approach for its preparation, opening avenues for its exploration as a key building block in the discovery of novel kinase inhibitors, antimicrobial agents, and other biologically active compounds. Further research into the synthesis and biological evaluation of this compound and its derivatives is highly warranted.

References

-

Zia-ur-Rehman, M., Elsegood, M. R. J., Akbar, N., & Saleem, R. S. Z. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1312-o1313. [Link]

-

Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

Sources

- 1. 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Buy 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid | 51649-80-0 [smolecule.com]

The Ascendance of 5-Aminopyrazoles: A Technical Guide to Their Discovery, Synthesis, and Application in Modern Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 5-Aminopyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

The 5-aminopyrazole moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile synthetic accessibility and its remarkable ability to interact with a wide array of biological targets.[1][2] This five-membered nitrogen-containing heterocycle is not merely a synthetic curiosity; it is the foundational core of numerous therapeutic agents and molecular probes that have significantly advanced our understanding of complex biological processes.[3][4] From potent enzyme inhibitors in oncology to novel antimicrobial agents, the applications of 5-aminopyrazole derivatives are vast and continue to expand.[5][6]

This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of 5-aminopyrazole compounds. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this critical chemical scaffold, moving beyond a simple recitation of facts to an integrated narrative of scientific discovery and practical application. We will delve into the causality behind key experimental choices, present detailed protocols for synthesis and biological evaluation, and provide a framework for the rational design of novel 5-aminopyrazole-based molecules.

A Legacy of Discovery: The Historical Trajectory of Pyrazole Chemistry

The story of pyrazoles begins in the late 19th century with the pioneering work of German chemist Ludwig Knorr. In 1883, while investigating quinine derivatives, Knorr serendipitously synthesized the first pyrazolone, antipyrine, through the condensation of ethyl acetoacetate and phenylhydrazine.[7][8] This discovery not only introduced a new class of heterocyclic compounds but also yielded one of the first commercially successful synthetic drugs, widely used as an analgesic and antipyretic.[7] Knorr's work laid the foundation for what is now known as the Knorr pyrazole synthesis, a robust and versatile method for constructing the pyrazole ring.[7][9]

While Knorr's initial work focused on pyrazolones, the broader exploration of pyrazole chemistry soon led to the investigation of various substituted derivatives. The first synthesis of the parent compound, pyrazole itself, was achieved by Buchner in 1889.[8] The specific lineage of 5-aminopyrazoles, while having been investigated for over a century, gained significant traction as their potential as versatile synthetic intermediates became apparent.[10] Early preparations of 3(5)-aminopyrazole were reported by L. Knorr in 1904, marking a significant milestone in the history of this compound class.[11] These seminal discoveries unlocked the vast chemical space of pyrazoles and set the stage for their eventual emergence as a critical scaffold in drug discovery.[3]

Core Synthetic Strategies: From Classical Reactions to Modern Innovations

The enduring utility of 5-aminopyrazoles stems from the reliability and versatility of their synthetic routes. The classical Knorr synthesis and its variations remain the most prevalent methods for constructing the pyrazole core, with the choice of starting materials dictating the final substitution pattern.

The Workhorse Reaction: Condensation of β-Ketonitriles with Hydrazines

The most versatile and widely employed method for the synthesis of 5-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine derivative.[12][13] This reaction proceeds through a well-established mechanism that offers a high degree of control over the final product.

Mechanism and Rationale: